molecular formula C21H17N3O B6424754 2-phenyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetamide CAS No. 784195-33-1

2-phenyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetamide

Cat. No.: B6424754
CAS No.: 784195-33-1
M. Wt: 327.4 g/mol
InChI Key: NKDPPJZILRBIKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetamide is a chemical compound of interest in medicinal chemistry research, built around the privileged 2-phenylimidazo[1,2-a]pyridine scaffold . This core structure is recognized for its significant potential in drug discovery. While research on this specific acetamide derivative is ongoing, analogues of the 2-phenylimidazo[1,2-a]pyridine core have demonstrated a range of biological activities. Notably, structurally similar compounds have been investigated as novel classes of melatonin receptor ligands, with some derivatives showing potent and selective binding to the MT2 receptor subtype . The presence of the acetamide group at the 3-position is a critical functionalization, as this side chain is a common feature in bioactive molecules and is often explored for its interaction with various biological targets. The molecular framework suggests potential for π-π stacking interactions, which can influence the compound's binding affinity and overall physicochemical properties . This product is intended for research purposes such as in vitro assay development, structure-activity relationship (SAR) studies, and as a building block for further chemical synthesis. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-phenyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c25-19(15-16-9-3-1-4-10-16)23-21-20(17-11-5-2-6-12-17)22-18-13-7-8-14-24(18)21/h1-14H,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDPPJZILRBIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation and Cyclization

The foundational step in synthesizing 2-phenylimidazo[1,2-a]pyridine involves Friedel-Crafts acylation of substituted benzene with α-haloacetyl halides, yielding α-haloacetophenones. Subsequent condensation with 2-aminopyridine derivatives under basic conditions facilitates cyclization to form the imidazo[1,2-a]pyridine core. For example, reacting 2-aminopyridine with 4-methyl-α-bromoacetophenone in toluene at 110°C produces 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine, a precursor for further functionalization.

Halogenation and Cross-Coupling Modifications

Alternative routes employ halogenation of preformed imidazo[1,2-a]pyridines using reagents such as N-bromosuccinimide (NBS) in acetonitrile, introducing bromine at the 3-position. This intermediate serves as a substrate for palladium-catalyzed cross-coupling reactions with aryl halides, enabling diversification of the phenyl substituents.

Functionalization at the 3-Position

Vilsmeier-Haack Formylation and Reduction

The Vilsmeier-Haack reaction formylates the imidazo[1,2-a]pyridine at the 3-position using phosphoryl chloride and dimethylformamide (DMF). Subsequent reduction with sodium borohydride yields the 3-hydroxymethyl derivative, which is tosylated using p-toluenesulfonyl chloride to form a quaternary ammonium salt. Displacement with sodium cyanide generates the 3-acetonitrile intermediate, a critical precursor for acetamide formation.

Glyoxylamide Condensation and Phosphorus Tribromide Reduction

A streamlined approach involves condensing imidazo[1,2-a]pyridine with N,N-dimethylglyoxylamide hemi-hydrate in methyl isobutyl ketone (MIBK) at 60–80°C. The resulting α-hydroxyamide adduct is treated with phosphorus tribromide, inducing reduction and dehydration to yield the acetamide derivative. This one-pot method achieves 68% yield for 6-methyl-N,N-dimethyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetamide, demonstrating scalability and efficiency.

Acetamide Formation Strategies

Cyanide-Mediated Hydrolysis and Amidation

Hydrolysis of the 3-acetonitrile intermediate under acidic conditions (e.g., HCl/H2O) produces the corresponding carboxylic acid. Activation with carbonyldiimidazole (CDI) followed by treatment with dimethylamine affords the target acetamide. This method, while reliable, requires stringent control of reaction conditions to prevent over-hydrolysis or undesired side reactions.

Direct Coupling via EDCI-Mediated Amidation

Recent advancements utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to couple preformed 2-phenylimidazo[1,2-a]pyridin-3-amine with phenylacetic acid derivatives. Conducted in pyridine at 25°C, this method achieves moderate yields (19–33%) and circumvents the need for cyanide intermediates, enhancing safety and reducing purification complexity.

Comparative Analysis of Synthetic Routes

Table 1: Key Methodological Parameters for Acetamide Synthesis

MethodStarting MaterialKey ReagentConditionsYield (%)
Vilsmeier-Haack2-Phenylimidazo[1,2-a]pyridinePOCl3, DMF0–60°C, 12 h45–50
Glyoxylamide Condensation6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridineN,N-Dimethylglyoxylamide hemi-hydrate60–80°C, MIBK68
EDCI Coupling2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amineEDCI, Pyridine25°C, 12 h19–33

The glyoxylamide route offers superior yield and operational simplicity, whereas EDCI-mediated coupling provides a safer alternative for labs avoiding cyanide reagents.

Challenges and Optimization Opportunities

Purification and Byproduct Management

Isolation of the acetamide product often requires silica gel chromatography or recrystallization from acetone/water mixtures. Byproducts such as unreacted imidazo[1,2-a]pyridine or over-alkylated species necessitate careful monitoring via TLC or HPLC.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., MIBK) enhance glyoxylamide condensation rates, while elevated temperatures (>80°C) risk decomposition of sensitive intermediates. Optimizing solvent systems and reaction durations remains critical for maximizing yields .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: : Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like amines and alcohols can be used, with reaction conditions typically involving heating and the presence of a base.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

2-phenyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetamide has several scientific research applications:

  • Chemistry: : The compound is used as a building block in the synthesis of more complex molecules.

  • Biology: : It has been studied for its potential antimicrobial and anticancer properties.

  • Medicine: : Research is ongoing to explore its use as a therapeutic agent in treating various diseases.

  • Industry: : The compound's unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-phenyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetamide exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial activity or cancer cell growth inhibition.

Comparison with Similar Compounds

Table 1: Structural Comparison of Imidazo[1,2-a]pyridine Derivatives

Compound (ID) Substituents/Modifications Torsion Angle (°) Crystal Packing Features Reference
Target Compound 2-Phenyl, N-acetamide 9.04 Columns via N–H···N H-bonds
MIXZOJ N-Acetamide, phenyl 9.0 Similar H-bonding columns
MIXZUP 3-Carbaldehyde, phenyl 28.6 No columnar H-bonding
HUPWIZ01 N,N-Dimethylacetamide, 4-methylphenyl 24.6 Altered H-bonding patterns
6-Bromo-2-(4-bromophenyl) Bromo substituents N/A Halogen-mediated π-stacking
  • Key Observations :
    • The target compound and MIXZOJ share nearly identical torsion angles (~9°), indicating minimal steric hindrance between the imidazo[1,2-a]pyridine core and substituents .
    • Carbaldehyde (MIXZUP) or bulky substituents (e.g., bromo groups) increase torsion angles, disrupting planar conformations and altering crystal packing .

Pharmacological Potential

  • Antimicrobial Activity : The target compound’s imidazo[1,2-a]pyridine core is critical for antitubercular and antiviral effects, while halogenated analogs show improved potency .
  • Receptor Binding : Derivatives with bis-substituted carboxamido groups or lipophilic substituents (e.g., chloro) exhibit enhanced receptor selectivity, making them candidates for neurological disorders .

Biological Activity

The compound 2-phenyl-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}acetamide has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 2-phenylimidazo[1,2-a]pyridine with acetic anhydride. The resulting compound is characterized by a molecular formula of C15H12N2OC_{15}H_{12}N_2O and a molecular weight of approximately 252.268 g/mol. The crystal structure analysis reveals that the molecules are interconnected through hydrogen bonds, forming columns along the b-axis, which may influence their biological interactions .

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds possess activity against various strains of bacteria and fungi. For example:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli8.33 - 23.15 µM
Candida albicans16.69 - 78.23 µM

The observed MIC values suggest that the compound has moderate to good efficacy against both Gram-positive and Gram-negative bacteria as well as fungi .

Anti-inflammatory and Antiviral Properties

In addition to its antimicrobial activity, research has indicated potential anti-inflammatory effects. Compounds within the imidazo[1,2-a]pyridine class have demonstrated inhibition of key inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.

Furthermore, certain derivatives have shown activity against viruses such as human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). This suggests that this compound may also serve as a lead compound for antiviral drug development .

Case Studies and Research Findings

A study conducted on the biological evaluation of various imidazo[1,2-a]pyridine derivatives found that those with structural modifications at the 3-position exhibited enhanced biological activity against HCMV . Another investigation into the SAR revealed that specific substitutions on the phenyl ring could significantly improve both antimicrobial and anti-inflammatory properties.

Notable Research Example

In a comparative study involving several derivatives of imidazo[1,2-a]pyridine:

  • Compound A (related structure): Showed high efficacy against HCMV with an IC50 value of <10μM<10\mu M.
  • Compound B (another derivative): Exhibited significant antibacterial activity with MIC values comparable to standard antibiotics.

These findings underscore the potential of modifying the chemical structure to enhance biological efficacy .

Q & A

Basic Research Question

  • Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths (e.g., C–C σ = 0.002 Å) and torsion angles (9.04° between imidazopyridine and phenyl rings) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies acetamide protons (δ ~2.1 ppm for CH₃) and aromatic protons (δ 7.2–8.5 ppm) .
  • Mass spectrometry : ESI-MS confirms molecular weight (Mr = 251.3 g/mol) .
    Advanced Consideration : Synchrotron-based XRD or variable-temperature NMR can probe dynamic structural changes in solution vs. solid state .

What biological or functional applications have been explored for this compound, and how are these studies designed?

Advanced Research Question

  • COX-2 inhibition : Analogous 2-phenylimidazo[1,2-a]pyridin-3-amine derivatives show selectivity for COX-2 (IC₅₀ < 1 µM) via molecular docking and in vitro assays .
  • Antiviral activity : Imidazo[1,2-a]pyridines with thioether side chains exhibit activity against cytomegalovirus (EC₅₀ = 0.5 µM) .
    Experimental Design :
  • In silico screening : DFT calculations predict binding affinity to target proteins (e.g., COX-2) .
  • Dose-response assays : IC₅₀ values are determined using cell-based models (e.g., Vero cells for antiviral testing) .

How should researchers address contradictory data in synthesis yields or biological activity across studies?

Advanced Research Question
For synthesis discrepancies (e.g., 74% vs. 10% yields in similar routes ):

  • Mechanistic analysis : Probe reaction intermediates via LC-MS or in situ IR to identify side reactions.
  • Thermodynamic vs. kinetic control : Varying temperatures or catalysts may favor different pathways.
    For biological activity conflicts:
  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls.
  • Solubility adjustments : DMSO concentration impacts compound bioavailability in vitro .

What strategies enable selective functionalization of the imidazo[1,2-a]pyridine core?

Advanced Research Question

  • Pd-catalyzed C–H activation : Directed by the acetamide group, enabling regioselective halogenation or arylation at the C6/C8 positions .
  • Photoredox catalysis : Introduces nitro or cyano groups via radical intermediates under blue light .
    Example : Late-stage amidation of C3-substituted derivatives achieves functional diversity without core degradation .

How can computational methods guide the design of derivatives with enhanced properties?

Advanced Research Question

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites .
  • Molecular docking : Validates binding to targets like COX-2 or viral proteases, with scoring functions (e.g., Glide SP) prioritizing synthetic targets .
    Case Study : DFT-optimized geometries of imidazo[1,2-a]pyridine-Schiff base derivatives correlate with experimental UV-Vis spectra (λmax = 320–400 nm) .

What analytical methods ensure batch-to-batch consistency and impurity profiling?

Basic Research Question

  • HPLC-PDA : Detects impurities (e.g., unreacted 2-phenylimidazo[1,2-a]pyridin-3-amine) with LOD < 0.1% .
  • TLC monitoring : Hexane:ethyl acetate (9:1) tracks reaction progress during azide intermediate synthesis .
    Advanced Consideration : LC-MS/MS quantifies genotoxic impurities (e.g., nitrosamines) at ppm levels .

How does hydrogen bonding influence the supramolecular assembly of this compound?

Advanced Research Question
SC-XRD reveals N3–H···N1 hydrogen bonds (2.89 Å) forming columnar structures along the b-axis . These interactions:

  • Stabilize crystal packing (density = 1.355 Mg/m³).
  • Impact solubility: Polar solvents disrupt H-bonding, enhancing dissolution .

What green chemistry approaches are applicable to its synthesis?

Basic Research Question

  • Solvent-free reactions : Mechanochemical grinding of precursors reduces waste .
  • Photochemical synthesis : UV light drives cyclization without toxic reagents (70% yield) .
    Metrics : Atom economy improves from 65% (traditional) to >85% (photochemical) .

How are mechanistic studies conducted to elucidate reaction pathways?

Advanced Research Question

  • Isotopic labeling : ¹³C-labeled acetic anhydride traces acylation sites via NMR .
  • Kinetic profiling : Arrhenius plots (ln k vs. 1/T) differentiate rate-limiting steps in competing pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.